(2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the carbamoyloxy and carboxylic acid functional groups. One common method involves the cyclization of suitable precursors under controlled conditions. For example, the cyclization of N-substituted piperidines can lead to the formation of pyrrolidine derivatives . Additionally, microwave-assisted organic synthesis (MAOS) has been employed to enhance synthetic efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further improve the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidin-2-ones.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Introduction of different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include pyrrolidin-2-ones, substituted pyrrolidines, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar biological activities.
Pyrrolidine-2,5-dione: Another derivative with potential therapeutic applications.
Prolinol: A compound with a similar pyrrolidine ring structure used in medicinal chemistry.
Uniqueness
(2S,4R)-4-(Carbamoyloxy)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its chiral nature allows for selective interactions with enantioselective proteins, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C6H10N2O4 |
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Molecular Weight |
174.15 g/mol |
IUPAC Name |
(2S,4R)-4-carbamoyloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(11)12-3-1-4(5(9)10)8-2-3/h3-4,8H,1-2H2,(H2,7,11)(H,9,10)/t3-,4+/m1/s1 |
InChI Key |
HBGFKXBBZYWPPB-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)OC(=O)N |
Canonical SMILES |
C1C(CNC1C(=O)O)OC(=O)N |
Origin of Product |
United States |
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